2-(4-Chlorophenyl)-3-(difluoromethyl)-1-benzofuran
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Overview
Description
2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran is a chemical compound that belongs to the class of benzofurans It is characterized by the presence of a 4-chlorophenyl group and a difluoromethyl group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran typically involves the reaction of 4-chlorophenyl derivatives with difluoromethylating agents under specific conditions. One common method involves the use of radical trifluoromethylation, where a carbon-centered radical intermediate is generated and subsequently reacts with the 4-chlorophenyl derivative . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the chlorine or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorine or difluoromethyl groups.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound may be used in biological assays to study its effects on various biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran include other benzofuran derivatives with different substituents, such as:
- 2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran
- 2-(4-Chlorophenyl)-3-(methyl)benzofuran
- 2-(4-Chlorophenyl)-3-(ethyl)benzofuran
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran lies in the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
821769-99-7 |
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Molecular Formula |
C15H9ClF2O |
Molecular Weight |
278.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(difluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C15H9ClF2O/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8,15H |
InChI Key |
XDRCFZNNLNFFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)Cl)C(F)F |
Origin of Product |
United States |
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